![molecular formula C9H8F2O4S B1422573 2-(2,2-Difluoroethanesulfonyl)benzoic acid CAS No. 1178636-79-7](/img/structure/B1422573.png)
2-(2,2-Difluoroethanesulfonyl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .Physical And Chemical Properties Analysis
The molecular formula of 2-(2,2-Difluoroethanesulfonyl)benzoic acid is C9H8F2O4S. The molecular weight is 250.22 g/mol. More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Organic Chemistry Applications
Acylation Reactions : A study by Keumi et al. (1988) demonstrated the use of a related compound, 2-(trifluoromethylsulfonyloxy)pyridine, in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, highlighting its potential in organic synthesis (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Chemical Transformations : Alkyl 2,2,2-trifluoroethanesulfonates (tresylates) undergo various chemical transformations with nucleophiles in aqueous media, as studied by King and Gill (1996). This research shows the diverse reactivity of compounds similar to 2-(2,2-Difluoroethanesulfonyl)benzoic acid in organic chemistry (King & Gill, 1996).
Catalysis in Organic Synthesis : Research by Répichet et al. (1999) on bismuth(III) trifluoromethanesulfonate, a catalyst for the sulfonylation of arenes, provides insights into the potential catalytic applications of structurally similar compounds (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).
Environmental Chemistry and Remediation
- Groundwater Remediation : Park et al. (2016) explored the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate, a process relevant to the environmental applications of sulfonyl compounds in groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).
Material Science and Engineering
- Proton Exchange Membranes : Matsumoto, Higashihara, and Ueda (2009) reported on the development of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, illustrating the importance of sulfonyl groups in materials science (Matsumoto, Higashihara, & Ueda, 2009).
Safety and Hazards
The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also classified as a combustible dust . Specific safety and hazard information for 2-(2,2-Difluoroethanesulfonyl)benzoic acid is not available in the current resources.
properties
IUPAC Name |
2-(2,2-difluoroethylsulfonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXKORCUDZIPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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